8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWFIOYGGIXBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724917 | |
| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-48-9 | |
| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Mediated Cyclization of Enaminonitriles and Benzohydrazides
A catalyst-free, additive-free method utilizing microwave irradiation has emerged as a high-yield approach for constructing the triazolo[1,5-a]pyridine core. Enaminonitriles, such as N -(pyridin-2-yl)acrylonitrile derivatives, react with benzohydrazides under microwave conditions (130°C, 18 hours) in ethanol with acetic acid as a promoter. This tandem reaction proceeds via transamidation, nucleophilic addition, and intramolecular cyclization (Figure 1). The methyl group at position 6 is introduced via the enaminonitrile precursor, while chlorination at position 8 is achieved post-cyclization using phosphorus oxychloride (POCl₃). Yields for the cyclization step range from 74% to 94%, depending on substituent electronic effects.
Chlorination of Pre-Formed Triazolopyridine Intermediates
Chlorination represents a critical step for introducing the C-8 substituent. Intermediate 7 (6-methyl-[1,triazolo[1,5-a]pyridin-2-amine) undergoes treatment with POCl₃ under reflux conditions (110°C, 4–6 hours), yielding the target compound with >85% efficiency. The reaction mechanism involves electrophilic aromatic substitution, facilitated by the electron-deficient nature of the triazolopyridine ring. Careful control of stoichiometry (POCl₃:substrate ≈ 3:1) minimizes over-chlorination byproducts.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Oxidative CDC between N -amino-2-iminopyridines and 1,3-dicarbonyl compounds offers an alternative annulation strategy. For example, reacting 6-methyl-N -amino-2-iminopyridine with acetylacetone in ethanol under an oxygen atmosphere (130°C, 18 hours) forms the triazole ring via dehydrogenative coupling. Subsequent chlorination with POCl₃ introduces the C-8 substituent. This method achieves 80–90% yields for the annulation step, with oxygen acting as a terminal oxidant.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Microwave-mediated cyclization demonstrates pronounced temperature sensitivity. Optimal yields (94%) occur at 130°C, while temperatures below 110°C result in incomplete conversion (<30%). Ethanol serves as the preferred solvent due to its high dielectric constant, which enhances microwave absorption. In contrast, chlorination reactions require non-polar solvents like dichloroethane to stabilize reactive intermediates.
Catalytic and Stoichiometric Considerations
The absence of catalysts in microwave protocols simplifies purification and reduces costs. However, CDC reactions benefit from Brønsted acids (e.g., acetic acid, 6 equivalents), which protonate the imine nitrogen, accelerating nucleophilic attack. POCl₃ must be used in excess (3 equivalents) to ensure complete chlorination, though neutralization with aqueous NaHCO₃ is critical to prevent decomposition.
Industrial-Scale Production Techniques
Continuous-Flow Microwave Reactors
Scaling microwave cyclization necessitates continuous-flow systems to maintain thermal homogeneity. Pilot studies demonstrate that residence times of 20–30 minutes in tubular reactors achieve 89% yield, comparable to batch processes. This approach reduces energy consumption by 40% compared to conventional heating.
Chlorination in Modular Plants
Industrial chlorination employs modular reactors with integrated POCl₃ recovery systems. Distillation units reclaim unreacted POCl₃, reducing raw material costs by 25%. Automated pH control during quenching minimizes side reactions, ensuring consistent product quality (purity >98%).
Comparative Analysis of Methodologies
The microwave method excels in rapid synthesis but demands significant capital investment. Chlorination remains the most scalable route, albeit with safety concerns. Oxidative CDC offers sustainability benefits but requires optimization for electron-deficient substrates.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia or methylamine, which can replace the chlorine atom under suitable conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives .
Scientific Research Applications
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs of 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine, highlighting substituent variations and their impact on molecular properties:
Notes:
- Substituent Position and Bioactivity : Position 8 substitutions (e.g., Cl, CH3) often influence kinase binding. For example, 8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine showed potent JAK2 inhibition via molecular docking (PDB: 4AQC) .
Biological Activity
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazole ring fused to a pyridine ring, with chlorine and methyl groups enhancing its chemical properties. Its molecular formula is and it has a molecular weight of 167.60 g/mol.
Target : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action : This compound acts as an inhibitor of CDK2, which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase of the cell cycle, leading to reduced cell proliferation in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 12.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 9.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it has favorable absorption characteristics with moderate half-life values conducive for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyridines exhibit potent CDK2 inhibition and significant anticancer activity across different tumor types .
- Antimicrobial Study : Research conducted by Suresh et al. highlighted the antimicrobial properties of similar triazole compounds, suggesting that structural modifications can enhance activity against resistant bacterial strains .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound's efficacy in inhibiting CDK2 is linked to its ability to disrupt ATP binding at the kinase domain .
Q & A
Q. What are the common synthetic routes for 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?
Methodological Answer: The compound is typically synthesized via tandem reactions involving halogenated intermediates. A representative procedure involves:
- Step 1: Reacting a halogenated pyridine derivative (e.g., 6-chloro-2-methylpyridine) with a triazole precursor.
- Step 2: Using potassium carbonate as a base and DMF as a solvent to facilitate cyclization .
- Step 3: Purification via column chromatography (hexane/ethyl acetate, 3:1 v/v) yields crystalline product (76% isolated yield) .
Table 1: Representative Synthetic Conditions
| Reagent/Condition | Role | Example from Evidence |
|---|---|---|
| Potassium carbonate | Base | |
| DMF | Solvent | |
| Ethyl 4-bromo-3-methylbut-2-enoate | Alkylating agent |
Key challenges include controlling regioselectivity during triazole ring formation and minimizing byproducts via optimized reaction times (e.g., 8 hours) .
Q. How is the structural integrity of synthesized compounds confirmed?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methyl at C6, chloro at C8) .
- X-ray Crystallography: Resolves bond angles (e.g., triazole-pyridine dihedral angles <1°) and packing interactions (e.g., C–H⋯O/N hydrogen bonds) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 167.60 for [M+H]+) align with theoretical values .
Example: Crystallographic data for a related compound (Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolopyridine-7-carboxylate) shows planar fused-ring systems (r.m.s. deviation: 0.0068 Å) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: While specific toxicity data for this compound is limited, general precautions for triazolopyridines include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritant) .
- Storage: Sealed containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in triazolopyridine synthesis?
Methodological Answer: Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency vs. non-polar alternatives .
- Catalyst Use: Transition metals (e.g., Pd/C) may reduce reaction times but risk halogen displacement .
- Temperature Control: Maintaining 80–100°C balances reaction rate and decomposition .
Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | High (DMF) | ↑ Cyclization efficiency |
| Reaction time | 6–8 hours | ↓ Byproduct formation |
| Stoichiometry (base) | 2.2 equivalents | Neutralizes HBr byproduct |
Computational modeling (DFT) can predict intermediates to guide optimization .
Q. What strategies are used to modify the triazolopyridine core for structure-activity relationship (SAR) studies?
Methodological Answer: Key modifications include:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at C8 to modulate electronic properties .
- Ring Expansion: Replacing pyridine with pyrazine alters π-stacking interactions in biological targets .
- Bioisosteric Replacement: Swapping chloro with fluoro improves metabolic stability .
Table 3: SAR Trends in Triazolopyridine Derivatives
| Derivative | Biological Activity | Key Finding |
|---|---|---|
| 5-Chloro analog | Antifungal | MIC = 2 µg/mL vs. Candida |
| 8-Trifluoromethyl analog | Kinase inhibition | IC50 = 12 nM for JAK2 |
| 6-Methyl analog | Anti-inflammatory | COX-2 selectivity >100-fold |
Advanced characterization (e.g., cryo-EM) can map binding modes to target proteins .
Q. How do crystallographic data inform the design of triazolopyridine-based inhibitors?
Methodological Answer: X-ray structures reveal:
- Conformational Rigidity: Planar triazolopyridine cores enhance target binding (e.g., kinase ATP pockets) .
- Intermolecular Interactions: C–H⋯O/N bonds stabilize crystal packing, aiding solubility predictions .
- Torsional Angles: Substituents at C6/C8 influence dihedral angles (e.g., 55.6° for carboxylate groups), affecting bioavailability .
Example: A dichlorophenyl-substituted analog shows a 72.6° twist between the benzene ring and triazolopyridine plane, correlating with reduced off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
